4-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
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Overview
Description
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom and a tetrahydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the following steps:
Formation of the Benzofuran Moiety: The tetrahydrobenzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the fluorinated benzofuran derivative and an amine, typically under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: Reduction of the amide group can yield amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the benzofuran moiety play crucial roles in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
Uniqueness
4-fluoro-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is unique due to the presence of both a fluorine atom and a tetrahydrobenzofuran ring, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and materials science.
Properties
CAS No. |
620941-98-2 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
4-fluoro-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C15H14FNO2/c16-11-6-4-10(5-7-11)15(18)17-13-2-1-3-14-12(13)8-9-19-14/h4-9,13H,1-3H2,(H,17,18) |
InChI Key |
YTIBEJBDLVGDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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